

The Kinase Inhibitor SHR902275: A Technical Guide for Basic Research Applications

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Compound of Interest

Compound Name: SHR902275

Cat. No.: B12411302

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR902275 is a potent, selective, and orally active next-generation RAF kinase inhibitor. It has been developed to target cancers harboring RAS mutations and wild-type BRAF, a patient population with significant unmet medical needs. Unlike first-generation RAF inhibitors that primarily target the BRAF V600E mutation, **SHR902275** is designed to inhibit the broader RAF signaling cascade, including both BRAF and CRAF kinases, thereby overcoming the paradoxical activation of the MAPK pathway often observed with earlier inhibitors in RAS-mutant contexts. This guide provides a comprehensive overview of the basic research applications of **SHR902275**, including its biochemical and cellular activities, and offers detailed, representative protocols for its investigation in a laboratory setting.

Mechanism of Action

SHR902275 exerts its therapeutic effect by directly inhibiting the kinase activity of RAF proteins, which are central components of the RAS-RAF-MEK-ERK signaling pathway.^{[1][2]} This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and angiogenesis. In many cancers, mutations in the RAS or BRAF genes lead to constitutive activation of this pathway, driving uncontrolled cell growth. **SHR902275**'s inhibition of both BRAF and CRAF kinases blocks the downstream phosphorylation of MEK and subsequently ERK, leading to the suppression of tumor cell proliferation and the induction of apoptosis.^{[1][2]}

Quantitative Data Summary

The following tables summarize the in vitro biochemical potency and cellular growth inhibition activity of **SHR902275**.

Table 1: Biochemical Inhibitory Activity of **SHR902275** against RAF Kinases

Target Kinase	IC50 (nM)
cRAF	1.6
bRAFwt	10
bRAFFV600E	5.7

Data sourced from MedChemExpress. Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biochemical function.

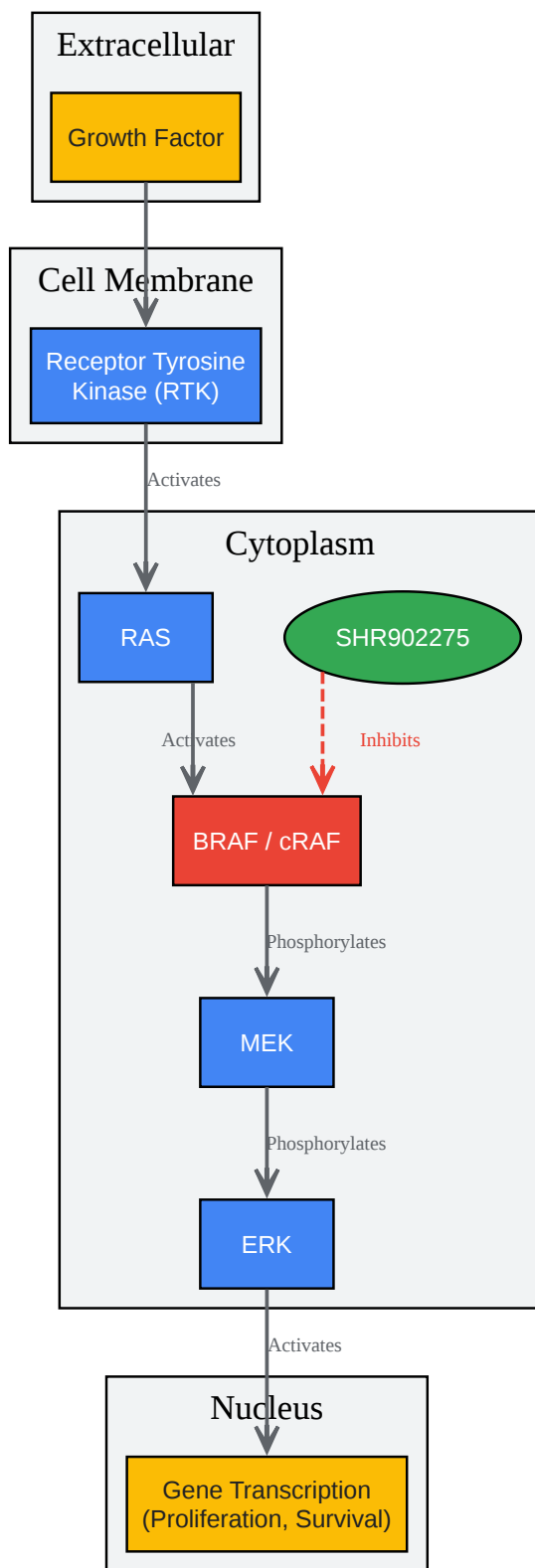
Table 2: Cellular Growth Inhibitory Activity of **SHR902275**

Cell Line	Cancer Type	RAS/RAF Status	GI50 (nM)
H358	Non-Small Cell Lung Cancer	KRAS mutant	1.5
A375	Malignant Melanoma	BRAF V600E	0.17
Calu6	Non-Small Cell Lung Cancer	KRAS mutant	0.4
SK-MEL2	Malignant Melanoma	NRAS mutant	0.32

Data sourced from MedChemExpress. Note: The half-maximal growth inhibition (GI50) is the concentration of a drug that causes a 50% reduction in the proliferation of cancer cells.

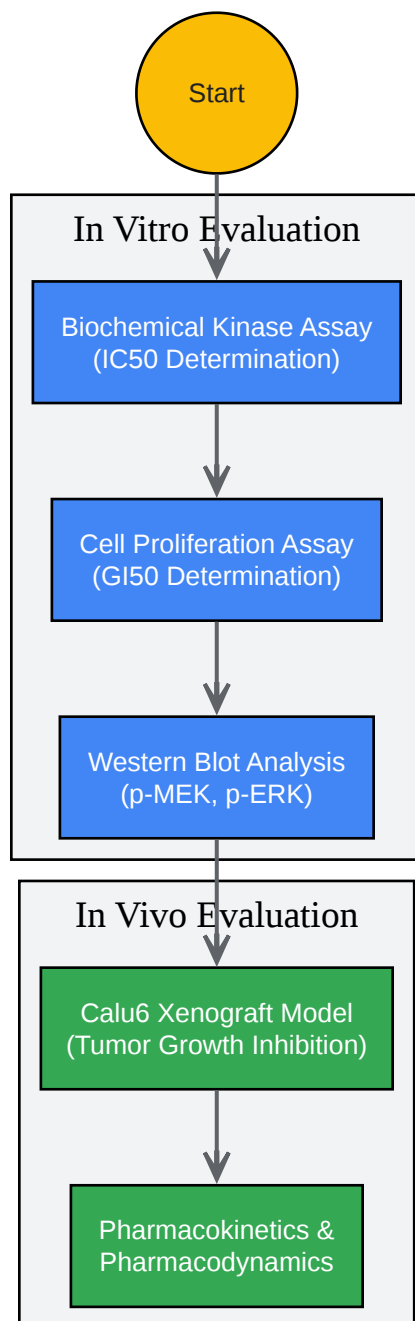
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a general experimental workflow for evaluating **SHR902275**.



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SHR902275 inhibits the RAS-RAF-MEK-ERK signaling pathway.



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A typical experimental workflow for characterizing **SHR902275**.

Experimental Protocols

Disclaimer: The following protocols are generalized, standard procedures. The specific experimental details for the original characterization of **SHR902275** are not publicly available. Researchers should optimize these protocols for their specific experimental conditions.

Biochemical RAF Kinase Inhibition Assay (IC50 Determination)

This protocol describes a representative method for determining the IC50 of **SHR902275** against RAF kinases using a luminescence-based assay that quantifies ATP consumption.

Materials:

- Purified recombinant human BRAF (wild-type and V600E) and cRAF enzymes
- Kinase substrate (e.g., inactive MEK1)
- ATP
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
- **SHR902275** stock solution (in DMSO)
- ADP-Glo™ Kinase Assay kit (Promega)
- White, opaque 96-well or 384-well plates
- Plate reader with luminescence detection capabilities

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **SHR902275** in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
- **Kinase Reaction:**
 - Add the diluted **SHR902275** or DMSO (vehicle control) to the wells of the assay plate.

- Add the RAF kinase and substrate mixture to each well.
- Initiate the reaction by adding ATP. The final ATP concentration should be at or near the K_m for the specific kinase.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Detection:
 - Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
 - Measure the luminescence signal using a plate reader.
- Data Analysis:
 - The luminescence signal is inversely proportional to kinase activity.
 - Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
 - Plot the percentage of inhibition against the logarithm of the **SHR902275** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Proliferation Assay (GI₅₀ Determination)

This protocol outlines a method to determine the GI₅₀ of **SHR902275** in cancer cell lines using the MTT assay.

Materials:

- Cancer cell lines (e.g., H358, A375, Calu6, SK-MEL2)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **SHR902275** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

- DMSO
- 96-well cell culture plates
- Microplate reader (absorbance at 570 nm)

Procedure:

- Cell Seeding: Seed the cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **SHR902275** for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.
 - Plot the percentage of growth inhibition against the logarithm of the **SHR902275** concentration and use non-linear regression to calculate the GI50 value.

Western Blot Analysis of MAPK Pathway Inhibition

This protocol describes how to assess the effect of **SHR902275** on the phosphorylation of MEK and ERK.

Materials:

- Cancer cell lines
- **SHR902275**

- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- SDS-PAGE and Western blotting equipment

Procedure:

- Cell Treatment and Lysis:
 - Culture cells to ~80% confluency and treat with various concentrations of **SHR902275** for a defined period (e.g., 2-24 hours).
 - Lyse the cells in ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
 - Separate equal amounts of protein on an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
 - Incubate the membrane with the primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

- Detection:
 - Wash the membrane and add the chemiluminescent substrate.
 - Visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.

In Vivo Antitumor Efficacy in a Calu6 Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of **SHR902275** in a mouse xenograft model.

Materials:

- Calu6 human non-small cell lung cancer cells
- Immunocompromised mice (e.g., athymic nude or NOD/SCID)
- Matrigel
- **SHR902275** formulation for in vivo administration
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Tumor Implantation: Subcutaneously inject a suspension of Calu6 cells mixed with Matrigel into the flank of the mice.
- Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
- Drug Administration: Administer **SHR902275** (at various doses) and the vehicle control to the respective groups according to a predetermined schedule (e.g., once daily oral gavage).

- Monitoring:
 - Measure tumor volume with calipers regularly (e.g., twice weekly).
 - Monitor the body weight and general health of the mice.
- Endpoint and Analysis:
 - Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size.
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies via Western blot).
 - Compare the tumor growth inhibition in the treated groups to the control group.

Conclusion

SHR902275 is a valuable research tool for investigating the role of the RAS-RAF-MEK-ERK pathway in cancer biology and for exploring novel therapeutic strategies for RAS-mutant tumors. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments to further elucidate the mechanism and potential applications of this promising kinase inhibitor. As with any experimental work, careful optimization and adherence to good laboratory practices are essential for obtaining reliable and reproducible results.

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References

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